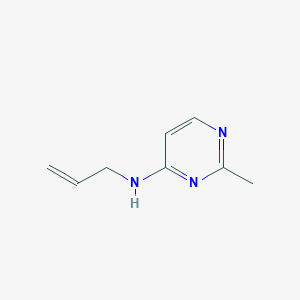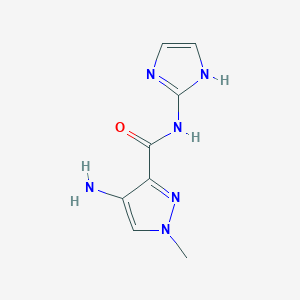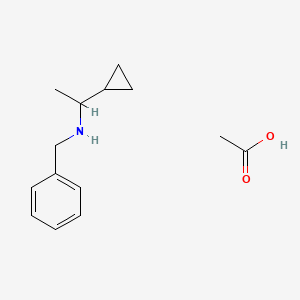
N-Allyl-2-methyl-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Another study used a microwave-assisted reaction in the presence of a homogeneous deprotonation system for N-allyl-functionalized uracil and thymine .Aplicaciones Científicas De Investigación
Allylpalladium Complexes and N-Donor Ligands
Research by Jalón, Manzano, and Moreno-Lara (2005) delves into the synthesis of new didentate N-donor ligands and their allylpalladium derivatives, examining processes like apparent allyl rotation and Pd−N bond rupture. Their study proposes associative mechanisms involving five-coordinate intermediates, indicating potential applications in catalytic processes and the synthesis of complex molecules (Jalón, Manzano, & Moreno-Lara, 2005).
Iron and Cobalt Complexes in Polymerization
Cámpora, Naz, Palma, Rodríguez-Delgado, Álvarez, Tritto, and Boggioni (2008) explored the synthesis and ethylene polymerization catalysis of iron and cobalt complexes containing 4-alkyl-2,6-diiminopyridine ligands. The presence of 4-allyl groups in these complexes was found to lead to higher molecular weight polymers, suggesting applications in material science and industrial polymer production (Cámpora et al., 2008).
Antiviral Activity of Pyrimidine Derivatives
Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, and Balzarini (2003) reported on the synthesis and antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant inhibition of retrovirus replication. This highlights the potential of pyrimidine derivatives in developing antiretroviral therapies (Hocková et al., 2003).
Capillary Electrophoresis for Substance Analysis
Ye, Huang, Li, Xiang, and Xu (2012) developed a nonaqueous capillary electrophoretic method for separating imatinib mesylate and related substances, demonstrating the method's potential for quality control in pharmaceutical analysis (Ye et al., 2012).
Synthesis of Uracil and Thymine Derivatives
Malik, Singh, and Kumar (2005) described a regioselective synthesis of 1-allyl-/1-arylmethyl-uracil and thymine derivatives, outlining a method potentially valuable in the synthesis of nucleoside analogs and fluorescent probes (Malik, Singh, & Kumar, 2005).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research and application of “N-Allyl-2-methyl-4-pyrimidinamine” and related compounds could involve the development of new agrochemicals . The increasing evolution of pesticide resistance makes pyrimidinamine derivatives promising candidates due to their outstanding activity and unique mode of action .
Propiedades
IUPAC Name |
2-methyl-N-prop-2-enylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-3-5-10-8-4-6-9-7(2)11-8/h3-4,6H,1,5H2,2H3,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKKMKGKRQVJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2813946.png)
![3-Isopropylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B2813947.png)
![Imidazo[1,5-a]pyridin-6-amine](/img/structure/B2813948.png)




![4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol](/img/structure/B2813956.png)
![(E)-4-(styrylsulfonyl)-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B2813958.png)
![1-Methyl-3-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazin-2-one](/img/structure/B2813959.png)



